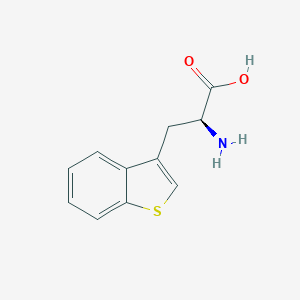
三フッ化コバルト(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Cobalt(III) fluoride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a fluorinating agent to synthesize organofluorine compounds . In organic chemistry, it is employed to convert hydrocarbons to perfluorocarbons, which are valuable in various industrial applications .
In the pharmaceutical industry, cobalt(III) fluoride is used in the synthesis of fluorinated drugs and other bioactive molecules . Its ability to introduce fluoride ions into organic molecules makes it a valuable reagent for developing new pharmaceuticals with improved properties .
作用機序
Target of Action
Cobalt(III) fluoride, with the chemical formula CoF3 , primarily targets hydrocarbons . It is used to synthesize organofluorine compounds .
Mode of Action
Cobalt(III) fluoride acts as a powerful fluorinating agent . It interacts with hydrocarbons and converts them into perfluorocarbons . The reaction can be represented as follows:
CoF3+R−H→2 CoF2+R−F+HF2 \, CoF3 + R-H \rightarrow 2 \, CoF2 + R-F + HF 2CoF3+R−H→2CoF2+R−F+HF
In this reaction, CoF3 replaces the hydrogen atoms in the hydrocarbon (R-H) with fluorine atoms, resulting in the formation of a perfluorocarbon (R-F), cobalt(II) fluoride (CoF2), and hydrogen fluoride (HF) .
Biochemical Pathways
Its ability to convert hydrocarbons into perfluorocarbons suggests that it can significantly alter the chemical structure and properties of organic compounds .
Result of Action
The primary result of Cobalt(III) fluoride’s action is the conversion of hydrocarbons into perfluorocarbons . This transformation can lead to significant changes in the physical and chemical properties of the original compounds.
Action Environment
Cobalt(III) fluoride is a hygroscopic brown solid . It decomposes upon contact with water to give oxygen . Therefore, the presence of water can significantly influence its action, efficacy, and stability. Additionally, it’s worth noting that Cobalt(III) fluoride is a powerful oxidizing agent , suggesting that it may be sensitive to the presence of reducing agents in its environment.
準備方法
Synthetic Routes and Reaction Conditions: Cobalt(III) fluoride can be synthesized in the laboratory by treating cobalt(II) chloride with fluorine gas at approximately 250°C. The reaction is as follows : [ \text{CoCl}_2 + \frac{3}{2} \text{F}_2 \rightarrow \text{CoF}_3 + \text{Cl}_2 ] In this redox reaction, cobalt(II) ions and chloride ions are oxidized to cobalt(III) ions and chlorine gas, respectively, while fluorine gas is reduced to fluoride ions .
Cobalt(III) fluoride can also be prepared by treating cobalt(II) oxide or cobalt(II) fluoride with fluorine gas . Additionally, it can be formed by reacting cobalt(II) chloride with chlorine trifluoride or bromine trifluoride .
Industrial Production Methods: The industrial production of cobalt(III) fluoride typically involves the same methods as laboratory synthesis, with the use of fluorine gas to oxidize cobalt(II) compounds to cobalt(III) fluoride .
化学反応の分析
Types of Reactions: Cobalt(III) fluoride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is a powerful oxidizing agent and can decompose upon contact with water to produce oxygen gas : [ 4 \text{CoF}_3 + 2 \text{H}_2\text{O} \rightarrow 4 \text{HF} + 4 \text{CoF}_2 + \text{O}_2 ]
Common Reagents and Conditions: Cobalt(III) fluoride reacts with fluoride salts to form the anion [CoF6]3-, which features a high-spin, octahedral cobalt(III) center . It is also used as a slurry to convert hydrocarbons to perfluorocarbons, with cobalt(II) fluoride as a byproduct : [ 2 \text{CoF}_3 + \text{R-H} \rightarrow 2 \text{CoF}_2 + \text{R-F} + \text{HF} ]
Major Products: The major products formed from reactions involving cobalt(III) fluoride include cobalt(II) fluoride, hydrogen fluoride, and various fluorinated organic compounds .
類似化合物との比較
Cobalt(III) fluoride can be compared with other similar compounds, such as cobalt(II) fluoride, cobalt(III) chloride, and iron(III) fluoride .
Cobalt(II) fluoride (CoF2): Unlike cobalt(III) fluoride, cobalt(II) fluoride contains cobalt in the +2 oxidation state and is less reactive as a fluorinating agent.
Cobalt(III) chloride (CoCl3): Cobalt(III) chloride is extremely unstable compared to cobalt(III) fluoride and is not commonly used in chemical reactions.
Iron(III) fluoride (FeF3): Iron(III) fluoride is another powerful fluorinating agent, but it differs in its reactivity and applications compared to cobalt(III) fluoride.
Cobalt(III) fluoride is unique in its ability to act as a strong fluorinating agent, making it valuable for synthesizing a wide range of fluorinated compounds .
特性
CAS番号 |
10026-18-3 |
|---|---|
分子式 |
CoF3 |
分子量 |
115.92840 g/mol |
IUPAC名 |
cobalt(3+);trifluoride |
InChI |
InChI=1S/Co.3FH/h;3*1H/q+3;;;/p-3 |
InChIキー |
WZJQNLGQTOCWDS-UHFFFAOYSA-K |
SMILES |
F[Co](F)F |
正規SMILES |
[F-].[F-].[F-].[Co+3] |
| 10026-18-3 | |
同義語 |
cobalt trifluoride CoF3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)
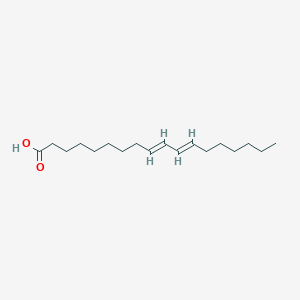
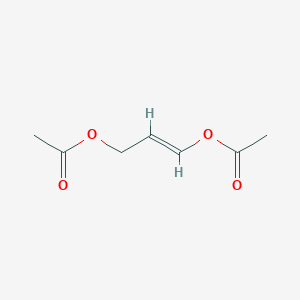
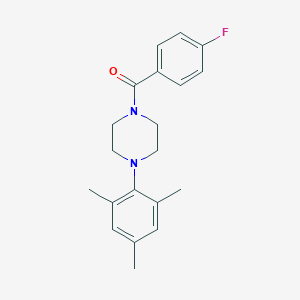
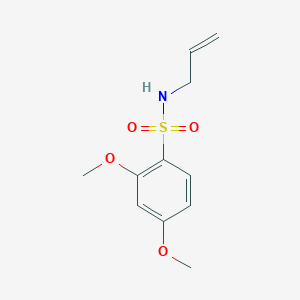
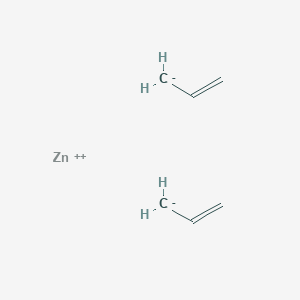
![5-bromo-N-[2-(diethylamino)ethyl]-2-ethoxybenzenesulfonamide](/img/structure/B239225.png)
![5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239245.png)
![5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239246.png)
